Boc-n-(2-fmoc-aminoethyl)glycine
Description
The Expanding Universe of Amino Acids in Chemical Biology
The evolution of chemical biology has been intrinsically linked to our ability to move beyond the canonical 20 proteinogenic amino acids. The introduction of non-natural amino acids into peptide and protein structures has opened up a vast landscape of possibilities for engineering novel biopolymers with tailored functions and properties.
Significance of Expanding the Amino Acid Repertoire for Biopolymer Engineering
The incorporation of non-natural amino acids is a powerful strategy for enhancing the therapeutic potential and stability of peptide-based drugs. By introducing functionalities not found in nature, researchers can overcome many of the limitations of natural peptides, such as poor stability against enzymatic degradation and limited bioavailability. nih.gov These synthetic amino acids can introduce novel chemical handles for bioconjugation, fluorescent labeling, or photo-crosslinking to study complex biological interactions.
Furthermore, the introduction of non-natural amino acids can be used to constrain the conformational flexibility of peptides, leading to structures with enhanced binding affinity and selectivity for their biological targets. This approach is instrumental in the design of potent and specific therapeutic agents. The ability to move beyond nature's toolkit allows for the creation of peptides with fundamentally new functions, a testament to the power of synthetic chemistry in biological applications. nih.gov
Role of Glycine (B1666218) Derivatives as Core Scaffolds in Advanced Chemical Synthesis
Glycine, the simplest of the proteinogenic amino acids, serves as a remarkably versatile scaffold in the design of non-natural amino acid derivatives. nih.gov Its lack of a side chain provides a unique structural platform for the attachment of various functional groups, creating a diverse array of building blocks for chemical synthesis. N-substituted glycine derivatives, in particular, have found widespread use in the construction of peptidomimetics and other complex organic molecules. nih.govresearchgate.net
Glycine derivatives are also frequently employed as flexible linkers or spacers in bioconjugation and the design of functionalized biomaterials. nih.govbiosyn.com The inherent flexibility of the glycine backbone can be advantageous in ensuring that appended functional motifs are properly exposed for interaction with their biological targets. researchgate.net This strategic use of glycine-based scaffolds underscores their importance in the rational design of bioactive molecules.
The Strategic Imperative of Orthogonal Protecting Groups
The synthesis of complex organic molecules, especially those with multiple reactive functional groups, necessitates a sophisticated strategy for their protection and deprotection. Orthogonal protecting groups are central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others. nih.gov
Foundations of Boc and Fmoc Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most widely used amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Their popularity stems from their distinct and complementary chemical properties, which form the basis of orthogonal protection strategies.
The Boc group is an acid-labile protecting group. chemimpex.com It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govsemanticscholar.orgacs.org The Boc group is stable to basic conditions and nucleophiles, making it an excellent choice for protecting amines during reactions that require these conditions. semanticscholar.org
In contrast, the Fmoc group is base-labile. acs.org It is introduced using reagents like Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). acs.orgresearchgate.net The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). acs.orgnih.gov This protecting group is stable to acidic conditions, allowing for the selective removal of Boc groups in its presence. researchgate.net
| Protecting Group | Chemical Name | Structure | Protection Reagent | Deprotection Condition |
| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) | |
| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |
Design Rationale of Boc-N-(2-Fmoc-aminoethyl)glycine as a Dual-Protected Building Block
This compound is a strategically designed molecule that incorporates both a Boc and an Fmoc protecting group, each masking a distinct amine functionality. biosyn.com This dual protection provides chemists with orthogonal control over the two amino groups, enabling selective deprotection and subsequent elaboration at either site. chemimpex.com
The design rationale for this compound is rooted in the need for building blocks that can introduce branching or specific functionalities at precise locations within a peptide chain or other biomolecule. For instance, in the synthesis of complex peptides, the Fmoc group on the terminal aminoethyl moiety can be removed to allow for the attachment of a side chain or another peptide sequence, while the Boc-protected glycine backbone remains intact for further elongation of the main peptide chain. Conversely, the Boc group can be selectively removed to expose the glycine's amine for further reactions, leaving the Fmoc-protected side chain untouched.
This orthogonal protection scheme is particularly valuable in the synthesis of peptide nucleic acids (PNAs), where this compound serves as a key monomer. The ability to selectively deprotect one of the two amino groups is crucial for the stepwise assembly of the PNA backbone and the attachment of the nucleobases. The versatility of this dual-protected building block makes it an indispensable tool in the construction of a wide range of complex and functionally diverse biomolecules. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLVJKSNJBYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc N 2 Fmoc Aminoethyl Glycine and Its Derivatives
Classical and Contemporary Synthetic Routes to N-(2-Aminoethyl)glycine Backbones
The synthesis of the N-(2-aminoethyl)glycine (Aeg) backbone is a critical first step in the production of Boc-N-(2-Fmoc-aminoethyl)glycine. Both long-standing and modern chemical approaches are employed to construct this foundational molecular framework.
Precursor Synthesis and Intermediate Derivatization
The journey towards this compound begins with the synthesis of its core structure, N-(2-aminoethyl)glycine, often referred to as Aeg. nih.gov A common and practical approach starts from the known compound N-(2-aminoethyl)glycine. researchgate.netnih.gov This precursor can then be derivatized to introduce the necessary protecting groups.
One established method involves the esterification of N-(2-aminoethyl)glycine to produce stable hydrochloride salts of its esters, such as benzyl (B1604629), allyl, and 4-nitrobenzyl esters. researchgate.netnih.gov For instance, the reaction of N-(2-aminoethyl)glycine with an excess of allyl alcohol saturated with HCl can yield the corresponding allyl ester. researchgate.net However, direct esterification with benzyl alcohol saturated with HCl has been reported to be unsuccessful, yielding only N-(2-aminoethyl)glycine dihydrochloride. researchgate.net
A key challenge in the synthesis is the potential for intramolecular cyclization of intermediates. For example, the deprotection of a Boc-protected ethylenediamine (B42938) derivative to yield a free amine can be problematic, as the resulting intermediate is unstable and prone to cyclization. nih.gov To circumvent this, a protecting group swap strategy can be employed. This involves starting with a Boc-protected intermediate, which is more stable, and then replacing the Boc group with an Fmoc group at a later stage. nih.gov This transformation can be achieved by generating the free base of the deprotected intermediate at a reduced temperature in the presence of an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), allowing the Fmoc protection to compete effectively with the cyclization reaction. nih.gov
The derivatization of amino acids like glycine (B1666218) is a fundamental process that can even lead to peptide formation, a concept relevant to prebiotic oligomerization studies. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of dipeptide bond formation from glycine, highlighting the importance of solvent assistance in the reaction. nih.gov
Scalability Considerations in Industrial and Academic Research
The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a host of challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety. For N-substituted glycine derivatives, several factors are crucial for successful scaling.
A key consideration is the cost and availability of starting materials. A disclosed method for preparing N-substituted phenyl glycine, an intermediate for certain pharmaceuticals, emphasizes the use of cheap and readily available substituted aniline (B41778) and glyoxylic acid. google.com The synthetic route involves a condensation to form an imine, followed by hydrogenation reduction. google.com This process is highlighted as having simple unit operations and low device requirements, making it suitable for large-scale industrial production. google.com
Purification of intermediates and the final product is another critical aspect of scalability. A scalable synthesis of an Fmoc-protected peptide nucleic acid (PNA) backbone, Fmoc-AEG-OBn, demonstrates the importance of facile purification. nih.gov In this route, the Boc protection step requires only an aqueous workup, and the subsequent deprotection involves simple concentration and removal of trifluoroacetic acid (TFA) via azeotropic distillation with toluene. nih.gov While some steps, such as the alkylation and Fmoc protection, necessitate flash column chromatography, a significant difference in the retention factor (Rf) between the product and impurities allows for purification using a simple silica (B1680970) plug, which is a more scalable technique than full column chromatography. nih.gov
Historically, the Strecker process has been a common method for glycine synthesis, but it is often considered economically disadvantageous for large-scale production due to the formation of by-products like iminodiacetic acid and nitrilotriacetic acid, which lower the yield. google.com Industrial methods for glycine preparation have evolved to overcome these limitations, with two main reactions being the chloroacetic acid method and the Strecker amino acid synthesis. youtube.com
Orthogonal Protection Strategies in the Synthesis of this compound
The concept of orthogonal protection is fundamental to the synthesis of complex molecules like this compound. This strategy allows for the selective removal of one protecting group in the presence of another, which is essential for the stepwise assembly of peptide chains. iris-biotech.de The Boc and Fmoc groups are a classic orthogonal pair, with the Boc group being labile to acid and the Fmoc group being labile to base. iris-biotech.deamericanpeptidesociety.orgiris-biotech.de
Selective Introduction and Removal of Boc and Fmoc Moieties
The selective introduction of Boc and Fmoc protecting groups onto the N-(2-aminoethyl)glycine backbone is a crucial step in the synthesis of the target compound. The differential reactivity of the amino groups allows for a controlled process.
The removal of these groups is equally critical and relies on their distinct chemical properties. The Fmoc group is typically removed under basic conditions, commonly using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgpeptide.comnih.gov The deprotection mechanism involves the removal of an acidic proton from the fluorene (B118485) ring system, followed by a β-elimination to release the free amine and a dibenzofulvene (DBF) byproduct, which is then scavenged by the piperidine. nih.gov Other bases like 1,8-diazabicycloundec-7-ene (DBU) can also be used, sometimes in combination with piperidine. peptide.com
In contrast, the Boc group is removed under acidic conditions. A common reagent for this is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). iris-biotech.depeptide.com The acid-lability of the Boc group allows for its removal without affecting the base-labile Fmoc group. iris-biotech.de However, care must be taken to avoid premature removal of other acid-sensitive protecting groups that may be present in the molecule. researchgate.net
An important consideration during Fmoc deprotection is the potential for the newly liberated primary amine to prematurely cleave another Fmoc group within the same or a different molecule. researchgate.net This side reaction is dependent on factors like time and the basicity of the amine. researchgate.net
Optimization of Reaction Conditions for Dual-Protected Glycine Derivatives
Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of dual-protected glycine derivatives like this compound. This involves carefully controlling parameters such as temperature, reaction time, and the choice of reagents and solvents.
In the synthesis of related compounds, such as Fmoc-L-homopropargylglycine-OH, the optimization of a double Boc protection step was found to be critical for high material throughput. nih.gov Initial attempts with standard conditions resulted in low conversion, but the reaction could be pushed to completion by employing multiple equivalents of reagents, although this is not ideal for large-scale synthesis. nih.gov
The choice of coupling reagents is also a key factor. For the synthesis of peptides containing aromatic α,β-didehydro-α-amino acid residues, coupling agents like PyBOP or TBTU have been shown to provide good yields and purities. nih.gov However, for aliphatic α,β-didehydro-α-amino acid residues, a different coupling agent, DPPA, was found to be more effective. nih.gov
Furthermore, enzymatic methods are also being explored for glycine synthesis, where optimization of factors like buffer composition, enzyme loading, and cofactors is crucial for efficient production. researchgate.net While not directly applied to this compound, these principles of optimization are broadly applicable to complex organic syntheses.
Advanced Synthetic Approaches for N-Substituted Glycine Building Blocks
Beyond the classical solution-phase synthesis, advanced methodologies have been developed for the preparation of N-substituted glycine building blocks and their oligomers. These approaches offer advantages in terms of efficiency, diversity, and the ability to create complex molecular architectures.
One of the most significant advancements is the use of solid-phase synthesis for the production of N-substituted glycine oligomers, also known as peptoids. nih.govresearchgate.net This technique, pioneered by R. N. Zuckermann, allows for the rapid and automated synthesis of large libraries of these peptide mimics. nih.gov The modular nature of peptoid synthesis enables the facile incorporation of a wide variety of structural elements, making them valuable tools in drug discovery and materials science. nih.govresearchgate.net
The development of novel building blocks is another area of active research. For example, oxetane-modified dipeptide building blocks have been synthesized and incorporated into peptides. ljmu.ac.uk This modification involves replacing a backbone amide carbonyl group with an oxetane (B1205548) ring, which can improve the proteolytic stability and pharmacokinetic properties of the resulting peptidomimetics. ljmu.ac.uk
Furthermore, methods are being developed to create N-Boc- or N-Fmoc-protected α,β-didehydropeptide building blocks. nih.gov These unsaturated amino acid derivatives can be synthesized from their saturated counterparts through an oxidation process involving intermediate oxazolones. nih.gov This approach is particularly effective for synthesizing peptides with aliphatic α,β-didehydro-α-amino acid residues, which are often challenging to obtain by other methods. nih.gov
Green Chemistry Principles in N-Substituted Glycine Synthesis
The synthesis of N-substituted glycine derivatives, foundational structures for compounds like this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient chemical processes.
A significant advancement in this area is the utilization of water as a reaction solvent, replacing toxic organic solvents. nih.govacs.org Researchers have successfully designed and executed the synthesis of various N-substituted glycine derivatives in aqueous media. nih.govacs.orgresearchgate.netacs.org For instance, a green synthesis procedure involves reacting an appropriate alkylamine with chloroacetic acid in water, followed by purification steps that avoid chromatography, such as precipitation and recrystallization. acs.org This approach not only minimizes environmental impact but also simplifies the work-up process. acs.orgrsc.org
Another core principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. peptide.com Traditional peptide synthesis methods often suffer from low atom economy due to the use of coupling agents and protecting groups that are not incorporated into the final peptide. nih.govrsc.org To address this, novel methods are being developed, such as a metal-free, solvent-free approach for peptide synthesis via C–N bond cleavage of lactams, which boasts high atom economy. nih.gov This strategy eliminates the need for condensation agents and their auxiliaries, which can also be allergens. nih.gov
The quest for greener synthesis has also led to the development of catalyst-free and metal-free reaction conditions. rsc.orgnih.gov For example, a three-component reaction of amines, azodicarboxylates, and diazoalkanes has been reported to produce hydrazino-containing glycine derivatives in good yields without the need for catalysts or light irradiation. rsc.org Furthermore, some syntheses are designed to be performed under ambient conditions, reducing energy consumption. nih.gov
Recent breakthroughs even point towards the synthesis of amino acids from the most basic and abundant feedstocks. Chinese scientists have developed an electrochemical catalysis process to synthesize glycine from carbon dioxide, water, and nitrogen from the air, representing a significant step towards eco-friendly chemical production. foodbusinessmea.com
The following table summarizes key green chemistry approaches applied to the synthesis of glycine derivatives.
| Green Chemistry Principle | Application in Glycine Synthesis | Research Findings |
| Use of Safer Solvents | Synthesis in water | Avoids toxic organic solvents, simplifies purification. nih.govacs.orgnih.gov |
| Atom Economy | Reagent-free peptide bond formation | Eliminates waste from coupling agents and auxiliaries, increasing efficiency. nih.govnih.govacs.org |
| Catalysis | Metal-free and catalyst-free reactions | Reduces hazardous waste and potential for toxic metal contamination. rsc.orgnih.gov |
| Use of Renewable Feedstocks | Synthesis from air and water | Utilizes abundant, non-petroleum-based starting materials. foodbusinessmea.com |
| Energy Efficiency | Reactions at ambient temperature | Lowers energy consumption and associated environmental footprint. nih.gov |
Chemoenzymatic and Cell-Based Synthetic Modalities for Unnatural Amino Acids
The synthesis of structurally complex unnatural amino acids (ncAAs), including protected diamino derivatives, benefits immensely from chemoenzymatic and cell-based strategies. These methods harness the high selectivity and efficiency of biological systems to create molecules that are challenging to produce through purely chemical means. oup.com
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions. Biocatalysts, such as enzymes, offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions. acs.orgiupac.org For instance, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the addition of various amines to fumarate (B1241708) to produce N-substituted aspartic acids with high conversion rates and excellent enantiomeric excess. acs.org Papain, a protease, has been used for the chemoenzymatic polymerization of tripeptide esters to create polypeptides containing the unnatural amino acid 2-aminoisobutyric acid in an aqueous medium. rsc.orgresearchgate.net
Enzyme engineering and directed evolution are powerful tools to expand the biocatalytic toolbox. nih.gov For example, the β-subunit of tryptophan synthase has been engineered to improve its activity with diverse amine nucleophiles for the synthesis of α,β-diamino acids. nih.gov This highlights the potential to create bespoke enzymes for the production of specific, highly functionalized amino acids.
The table below details examples of enzymes used in the synthesis of non-canonical amino acids.
| Enzyme Class | Example Enzyme | Application in ncAA Synthesis |
| Lyases | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Asymmetric synthesis of N-arylated aspartic acids. acs.org |
| Proteases | Papain, Thermolysin | Polymerization of peptides containing ncAAs; Dipeptide synthesis on solid support. rsc.orgresearchgate.netresearchgate.net |
| Synthases | Tryptophan Synthase (engineered) | Synthesis of β-N-substituted-α-amino acids. nih.gov |
| Aminotransferases | PLP-dependent enzymes | Stereoselective synthesis of β-branched aromatic α-amino acids. nih.gov |
Cell-based and cell-free systems represent the frontier of ncAA production. mdpi.compreprints.org By engineering the metabolic pathways of microorganisms, it's possible to produce ncAAs autonomously, avoiding the need to supply chemically synthesized precursors. researchgate.net This approach is part of the broader field of synthetic biology, which aims to design and construct new biological parts, devices, and systems. nih.gov
Cell-free protein synthesis (CFPS) systems offer even greater flexibility. nih.gov These systems use cell lysates or a mixture of purified translational components, allowing for direct control over the reaction environment. nih.gov This "open" nature facilitates the incorporation of ncAAs with diverse structures, including those with modified backbones, which might be toxic to or poorly taken up by living cells. nih.govacs.org Genetic code expansion techniques, which reassign codons to specify for ncAAs, are central to these methodologies, enabling the site-specific incorporation of these unique building blocks into proteins. mdpi.com
Applications in Advanced Peptide and Peptidomimetic Research
Role in Solid-Phase Peptide Synthesis (SPPS) and its Advancements
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research, enabling the stepwise construction of peptide chains on a solid support. iris-biotech.de The choice of protecting groups is fundamental to the success of SPPS, with the two primary strategies being Boc- and Fmoc-based approaches. americanpeptidesociety.org
Incorporation of Boc-N-(2-Fmoc-aminoethyl)glycine for Complex Peptide Sequence Assembly
The bifunctional nature of this compound makes it an invaluable building block for creating intricate peptide sequences. chemimpex.comchemimpex.com The Boc and Fmoc groups are orthogonal, meaning one can be removed without affecting the other. iris-biotech.de The Fmoc group is labile to basic conditions, while the Boc group is removed by acid treatment. americanpeptidesociety.org This orthogonality allows for precise control over the synthesis, enabling the introduction of modifications at specific points in the peptide backbone or the attachment of side chains. chemimpex.com This level of control is essential for the synthesis of non-linear or cyclic peptides and for the incorporation of other molecular entities to create complex bioconjugates. chemimpex.com
| Property | Description | Source |
| CAS Number | 141743-15-9 | sigmaaldrich.com |
| Molecular Formula | C24H28N2O6 | sigmaaldrich.com |
| Molecular Weight | 440.49 g/mol | sigmaaldrich.com |
| Purity | ≥97.0% (HPLC) | sigmaaldrich.com |
| Application | Peptide Synthesis | sigmaaldrich.com |
Strategies for Mitigating Challenges in SPPS with Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs), like this compound, into peptide chains can present several challenges during SPPS. nih.gov A primary issue is the potential for on-resin aggregation, where the growing peptide chains interact with each other, leading to poor solvation and incomplete reactions. nih.govsigmaaldrich.com This is particularly prevalent in hydrophobic sequences. nih.gov
Several strategies have been developed to overcome these difficulties:
Chaotropic Agents and High Temperatures: The use of agents that disrupt hydrogen bonding networks and elevated temperatures can help to break up aggregated structures and improve reaction kinetics.
Specialized Reagents: More potent coupling reagents, such as HATU and HCTU, can enhance the efficiency of amide bond formation, especially for sterically hindered amino acids. researchgate.net
Backbone Modifications: The introduction of backbone-modifying elements, such as dimethoxybenzyl (Dmb) or hydroxymethoxybenzyl (Hmb) groups, can disrupt interchain hydrogen bonding that leads to aggregation. sigmaaldrich.com
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific sites can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that cause aggregation. sigmaaldrich.com
Design and Synthesis of Peptidomimetics Utilizing this compound
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. slideshare.netslideshare.net
Structural Modification for Enhanced Biological Activity and Stability
This compound serves as a versatile scaffold for creating peptidomimetics with tailored properties. chemimpex.com By selectively removing the Fmoc group, the exposed amine can be used as a point for further chemical modification. This allows for the introduction of various functional groups or the cyclization of the peptide chain, which can significantly enhance biological activity and stability. tulane.edu For instance, modifications can be introduced to improve receptor binding affinity or to make the molecule more resistant to proteases.
Exploration of Novel Peptidomimetic Scaffolds and Their Formation
The unique structure of this compound facilitates the creation of novel peptidomimetic backbones. Its inherent flexibility allows for the synthesis of a diverse range of molecular shapes and conformations. This exploration of new chemical space is crucial for the discovery of peptidomimetics with unique therapeutic properties. The ability to build upon the N-(2-aminoethyl)glycine core opens up possibilities for designing scaffolds that can mimic different types of secondary structures found in natural peptides, such as beta-turns or alpha-helices. uni-regensburg.de
Contributions to Peptide Nucleic Acid (PNA) Research
Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain composed of N-(2-aminoethyl)glycine units. mdpi.com This neutral backbone gives PNAs unique properties, including high binding affinity and specificity to complementary nucleic acid sequences, as well as resistance to enzymatic degradation. mdpi.comnih.gov
This compound is a key monomer used in the synthesis of PNA oligomers. researchgate.net The Fmoc/Boc protecting group strategy is a viable alternative for the solid-phase synthesis of PNAs. researchgate.netnih.gov The synthesis involves coupling nucleobase acetic acids to the N-(2-aminoethyl)glycine backbone. researchgate.net The orthogonal nature of the Boc and Fmoc protecting groups allows for the controlled assembly of PNA sequences, enabling the synthesis of PNA-peptide conjugates and other complex structures. uni-regensburg.de These PNA-based molecules have shown great promise in various applications, including diagnostics, antisense therapy, and gene regulation. nih.gov
Fmoc/Boc-Protected PNA Monomer Synthesis and Oligomerization
The dual protection offered by the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups on the N-(2-aminoethyl)glycine backbone is fundamental to modern PNA synthesis strategies. chemimpex.comchemimpex.com This approach, often referred to as the Fmoc/Boc strategy, provides a versatile and efficient route for the preparation of PNA monomers and their subsequent assembly into oligomers. ku.dkresearchgate.net The Fmoc group serves as a temporary protecting group for the backbone amino group, which can be removed under mild basic conditions, while the Boc group provides stable protection for the exocyclic amino groups of the nucleobases. rsc.orgpsu.edu
The synthesis of Fmoc/Boc-protected PNA monomers is a crucial first step. A general and practical synthesis involves starting with N-(2-aminoethyl)glycine, which can be readily converted to its corresponding esters, such as benzyl (B1604629) or allyl esters. nih.govacs.orgacs.org These esters, stored as stable hydrochloride salts, are then coupled with nucleobase acetic acids where the exocyclic amines are protected with bis-N-Boc groups. nih.govacs.orgacs.org This method has been successfully applied to the synthesis of monomers for all four standard nucleobases (Adenine, Cytosine, Guanine, and Thymine) as well as modified bases like 2,6-diaminopurine (B158960) and 2-aminopurine. psu.edunih.gov The resulting Fmoc/bis-N-Boc-protected monomers have demonstrated their viability as an alternative to the more traditional Fmoc/Bhoc (benzhydryloxycarbonyl) protected monomers in Fmoc-mediated solid-phase peptide synthesis of PNA oligomers. nih.govacs.orgacs.org
Research has focused on optimizing the protocols for large-scale synthesis of these monomers, emphasizing advantageous solubility properties that facilitate purification. ku.dk The traceless nature of the Boc protecting group is a significant benefit in this regard. ku.dk Once synthesized, these monomers are compatible with both manual and automated PNA synthesis on a peptide synthesizer. ku.dkresearchgate.net
During oligomerization, the choice of coupling reagent is critical for efficient chain elongation. Studies have compared various coupling agents, with findings suggesting that reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyOxim ([ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate) can be more favorable than the commonly used HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), with PyOxim showing superior performance in some cases. ku.dk The Fmoc/Boc strategy allows for the assembly of PNA oligomers, including mixed-sequence 10-mers and even longer sequences, demonstrating its robustness. ku.dknih.govacs.orgacs.org
Table 1: Comparison of PNA Monomer Protection Strategies
| Protection Strategy | Backbone Protection | Nucleobase Protection | Key Features |
| Fmoc/Boc | Fmoc | Boc or bis-N-Boc | Mild Fmoc deprotection; good solubility of Boc-protected nucleobases; compatible with standard Fmoc chemistry. psu.edu |
| Fmoc/Bhoc | Fmoc | Bhoc | Widely used; compatible with peptide synthesizers; some side reactions can occur during Fmoc deprotection. biosearchtech.com |
| Boc/Cbz | Boc | Cbz | Original PNA synthesis strategy; requires harsh TFA for Boc deprotection. psu.edu |
| MMT/Base Labile | MMT | Base Labile | Designed for PNA-DNA chimera synthesis; compatible with phosphoramidite (B1245037) chemistry. biosearchtech.com |
Addressing Solubility and Aggregation Issues in PNA Solid-Phase Synthesis
A significant challenge in the solid-phase synthesis of PNAs is the poor solubility of the growing PNA chain and the monomers themselves, which often leads to intra- and inter-chain aggregation. rsc.orgbiosearchtech.com This is particularly problematic for purine-rich sequences. biosearchtech.comfrontiersin.org Aggregation can hinder coupling efficiency, leading to truncated sequences and difficult purifications. rsc.orgfrontiersin.org The use of this compound-derived monomers plays a role in mitigating these issues.
The Boc protecting groups on the exocyclic amines of the nucleobases contribute to improved solubility of the monomers in a range of organic solvents commonly used in synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). psu.edursc.org Furthermore, the protection of these hydrogen bond donors on the nucleobases can decrease the propensity for self-aggregation. psu.edu
Beyond the monomer chemistry, several other strategies are employed to combat aggregation during solid-phase synthesis. The choice of the solid support is critical. rsc.org Low-loading PEG (polyethylene glycol)-based resins, such as ChemMatrix® and Tentagel®, are often preferred as they provide a more solvated environment for the growing PNA chain, reducing aggregation. rsc.org
The incorporation of backbone modifications can also disrupt aggregation. The use of Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) groups on the PNA backbone has been shown to improve coupling efficiency, especially for difficult purine-rich sequences. frontiersin.org These temporary modifications are introduced during synthesis and later removed.
Finally, optimizing the synthesis conditions is crucial. This includes the choice of coupling reagents, as mentioned previously, and the use of elevated temperatures during the coupling step to improve reaction kinetics and disrupt secondary structures. nih.gov However, temperature control is essential as prolonged exposure to high temperatures during the Fmoc-deprotection step can lead to side reactions. nih.gov The combination of well-designed Fmoc/Boc monomers with optimized solid-phase synthesis protocols, including appropriate resins and potential backbone modifications, provides a powerful approach to successfully synthesize challenging PNA sequences.
Table 2: Strategies to Mitigate Aggregation in PNA Synthesis
| Strategy | Description | Reference(s) |
| Monomer Design | Use of Fmoc/Boc protected monomers with Boc groups on nucleobases to enhance solubility and reduce H-bonding. | psu.edu |
| Solid Support | Employing low-loading PEG-based resins (e.g., ChemMatrix®, Tentagel®) to increase solvation of the growing chain. | rsc.org |
| Backbone Modification | Incorporation of temporary, aggregation-disrupting groups like Hmb or Dmb. | frontiersin.org |
| Optimized Conditions | Use of efficient coupling reagents and controlled temperature elevation during coupling. | ku.dknih.gov |
Integration in Chemical Biology and Protein Engineering Studies
Expanding the Genetic Code with Unnatural Amino Acids for Protein Functionality
The ability to incorporate unnatural amino acids (Uaas) into proteins at specific sites has revolutionized protein engineering, allowing for the introduction of novel chemical functionalities. While Boc-N-(2-Fmoc-aminoethyl)glycine is not directly incorporated into proteins via the cellular translation machinery, it serves as a crucial component in the synthesis of modified peptides and proteins that may contain such Uaas. It often functions as a flexible scaffold or linker to which other functional groups or Uaas can be attached during solid-phase peptide synthesis (SPPS).
The site-specific incorporation of Uaas into proteins in living cells is a powerful technique for creating modified proteins. nih.govnih.gov This is typically achieved by engineering a unique transfer RNA (tRNA) and a corresponding aminoacyl-tRNA synthetase (aaRS) pair that is specific for the Uaa and does not interfere with the host cell's natural protein synthesis machinery. nih.govnih.gov Once incorporated, these Uaas can introduce new chemical handles, spectroscopic probes, or post-translational modifications into a protein.
This compound contributes to this field not by direct ribosomal incorporation, but as a key building block in the chemical synthesis of peptides that mimic or include these modifications. Its diaminoethyl glycine (B1666218) core provides a flexible backbone that can be extended, and the orthogonal Boc and Fmoc protecting groups allow for the stepwise addition of other amino acids, including Uaas, or other chemical moieties with high precision and control. chemimpex.comchemimpex.com This enables the creation of complex peptide structures that can be used to study protein function or as therapeutic agents. chemimpex.comchemimpex.com
Protein engineering aims to create enzymes and biocatalysts with improved or novel properties, such as enhanced stability, altered substrate specificity, or new catalytic activities. nih.gov The introduction of Uaas can provide chemical functionalities not found in the 20 canonical amino acids, thereby expanding the catalytic repertoire of enzymes. nih.gov
The role of this compound in this context is to facilitate the synthesis of peptide-based inhibitors, probes, or cofactors designed to interact with and modulate the function of engineered enzymes. For example, a peptide synthesized using this linker could be designed to bind to the active site of an enzyme, with one part of the peptide mimicking the substrate and another part carrying a specific functional group introduced via the linker's side chain. The ability to design and synthesize such tailored peptides is crucial for probing the mechanisms of engineered biocatalysts and developing novel regulatory molecules. chemimpex.comnih.gov
Bioconjugation Strategies Employing this compound
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined functionalities. springernature.com The unique chemical handles offered by this compound make it a valuable reagent in various bioconjugation strategies. chemimpex.comchemimpex.com
Targeted delivery systems aim to increase the therapeutic efficacy of drugs while minimizing off-target side effects. chemimpex.com Bioconjugates, such as antibody-drug conjugates (ADCs), are a key part of this strategy. medchemexpress.com In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.
This compound serves as a versatile linker in the synthesis of such systems. chemimpex.comchemimpex.com Its structure allows for the attachment of a targeting molecule (like a peptide or small molecule ligand) at one end and a therapeutic agent at the other. The orthogonal protecting groups enable a controlled, stepwise synthesis of the entire conjugate. This is essential for creating well-defined drug delivery systems where the drug is released only at the desired site of action. chemimpex.com
Table 1: Research Applications of this compound
| Research Area | Application | Key Feature Utilized | References |
|---|---|---|---|
| Peptide Synthesis | Serves as a versatile building block for complex peptides. | Orthogonal Boc and Fmoc protecting groups allow for selective deprotection and chain elongation. | chemimpex.com, chemimpex.com, chemimpex.com |
| Drug Development | Used in the synthesis of peptide-based therapeutics and drug delivery systems. | Provides a stable and modifiable scaffold for attaching drugs and targeting moieties. | chemimpex.com, chemimpex.com, chemimpex.com |
| Bioconjugation | Acts as a linker to connect different biomolecules or a biomolecule to a surface. | The two reactive amino groups, once deprotected, can be coupled to different molecules. | chemimpex.com, chemimpex.com, |
| Nucleic Acid Research | Employed in the synthesis of Peptide Nucleic Acid (PNA) oligomers. | Forms the N-(2-aminoethyl)glycine backbone of PNA. | researchgate.net |
Understanding the intricate network of interactions between proteins and other biomolecules is fundamental to cell biology. chemimpex.comchemimpex.comnih.gov Chemical probes are essential tools for studying these interactions. This compound is instrumental in the synthesis of such probes.
A significant application is in the synthesis of Peptide Nucleic Acids (PNAs). researchgate.net PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit, the very core of the compound . researchgate.net These PNAs can bind to DNA and RNA with high affinity and specificity, making them excellent tools for probing protein-nucleic acid interactions and as potential antisense or antigene therapeutic agents. researchgate.netnih.gov The synthesis of PNA monomers and oligomers often utilizes derivatives of N-(2-aminoethyl)glycine, highlighting the central role of this chemical scaffold. researchgate.net Similarly, it can be used to construct peptides designed to mimic protein binding interfaces, helping to dissect and understand protein-protein interaction networks. chemimpex.comchemimpex.com
Fundamental Research in Biomolecular Systems
In fundamental research, this compound is a foundational component for creating custom biomolecular tools. chemimpex.comchemimpex.com Researchers utilize it in custom synthesis projects to create peptides with tailored modifications that can enhance stability, bioactivity, or introduce specific labels for imaging or detection. chemimpex.com Its utility in creating PNA oligomers provides a powerful platform for investigating the fundamental principles of nucleic acid recognition and for developing new diagnostic and therapeutic strategies based on sequence-specific targeting. researchgate.net The ability to construct these precisely defined molecular probes is essential for advancing our understanding of complex biological systems. chemimpex.comchemimpex.comresearchgate.net
Table 2: Compound Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 143192-34-1 |
| Molecular Formula | C24H28N2O6 |
| Molecular Weight | 440.5 g/mol |
| Appearance | White powder or crystalline powder |
| Purity | ≥ 99% |
| Synonyms | Boc-Aeg(Fmoc)-OH, Boc-N-(N-β-Fmoc-aminoethyl)-Gly-OH |
Data sourced from chemimpex.com
Investigation of Neurotransmitter Systems and Brain Function
This compound is applied in neuroscience research to explore the intricate roles of peptides in brain function and neuropharmacology. chemimpex.com Its utility lies in its function as a specialized building block for the synthesis of custom peptides and peptidomimetics. These synthetic molecules are designed to mimic or inhibit the actions of natural neuropeptides, allowing researchers to probe their functions within complex neurotransmitter systems.
While specific studies detailing the use of this exact compound are often proprietary, the general strategy involves incorporating such modified amino acids into peptide chains. These chains can then be tested for their ability to interact with neural receptors or enzymes. For instance, derivatives of protected amino acids, such as those with an Fmoc group, are used as foundational structures for developing inhibitors of key enzymes in neurotransmitter pathways, like butyrylcholinesterase, which is involved in regulating acetylcholine (B1216132) levels. researchgate.net By creating libraries of peptides containing this compound, scientists can systematically study structure-activity relationships, leading to a better understanding of how neuropeptides modulate neural activity and behavior.
Development of Diagnostic Tools Utilizing Peptide Markers
The most prominent application of this compound in diagnostics is its role as a critical monomer for the synthesis of Peptide Nucleic Acids (PNAs). chemimpex.comiris-biotech.de PNAs are artificially synthesized molecules that mimic DNA and RNA, but with a robust, uncharged backbone composed of repeating N-(2-aminoethyl)glycine units, to which nucleobases are attached. tcichemicals.comthethings.io This unique structure gives PNAs remarkable properties for diagnostic applications.
Key Advantages of PNA in Diagnostics:
High Stability: The peptide-like backbone of PNA is resistant to degradation by cellular enzymes like nucleases and proteases, making PNA probes highly durable in biological samples. tcichemicals.comthethings.io
Strong and Specific Binding: Because the PNA backbone is neutral, it does not experience the electrostatic repulsion that occurs between negatively charged DNA or RNA strands. This results in a higher affinity and greater specificity for target nucleic acid sequences. tcichemicals.com
This compound is integral to the "Fmoc/Boc strategy" of solid-phase PNA synthesis. thethings.iorsc.org In this process, the Fmoc group serves as a temporary protecting group for the backbone's amino group, which is removed at each cycle of synthesis to allow the chain to be extended. The Boc group, on the other hand, is used as a permanent protecting group on the nucleobase itself (or, in the case of this specific monomer, on the backbone nitrogen) and is only removed at the final stage. thethings.io
This synthetic strategy allows for the precise, step-by-step construction of PNA oligomers with any desired sequence of nucleobases. These custom PNA strands are then used as probes in a variety of diagnostic techniques, including genetic analysis and in situ hybridization, to detect specific DNA or RNA sequences that may be markers for disease. lifetein.com
Table 1: Physicochemical Properties of this compound
This table details the key chemical and physical properties of the compound, which are essential for its application in synthetic chemistry.
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 143192-34-1 | chemimpex.comiris-biotech.de |
| Molecular Formula | C₂₄H₂₈N₂O₆ | chemimpex.comiris-biotech.de |
| Molecular Weight | 440.5 g/mol | chemimpex.com |
| Appearance | White powder or crystalline powder | chemimpex.com |
| Purity | ≥ 98-99% | chemimpex.comiris-biotech.de |
| Melting Point | 102 - 109 °C | chemimpex.com |
| Storage Temperature | 0 - 8 °C | chemimpex.comiris-biotech.de |
| Synonyms | Boc-Aeg(Fmoc)-OH, Boc-N-(N-β-Fmoc-aminoethyl)-Gly-OH | chemimpex.com |
Table 2: Role of this compound in Fmoc/Boc PNA Synthesis
This table outlines the synthetic cycle for creating Peptide Nucleic Acids (PNA) using a solid-phase approach, highlighting the function of the title compound.
| Synthesis Step | Description | Role of this compound Derivative |
|---|---|---|
| 1. Deprotection | The temporary Fmoc protecting group is removed from the N-terminal of the growing PNA chain, which is anchored to a solid support. | The Fmoc group on the terminal monomer is cleaved, exposing a primary or secondary amine for the next coupling step. |
| 2. Activation & Coupling | The next PNA monomer, with its nucleobase protected by a Boc group, is chemically activated and added to the reaction vessel. | A derivative of this compound (carrying a specific nucleobase) is activated and forms a peptide bond with the deprotected chain. |
| 3. Capping (Optional) | Any unreacted N-terminal amines on the solid support are capped (e.g., by acetylation) to prevent the formation of incomplete sequences. | Not directly involved, but ensures the purity of the final PNA product made from these monomers. |
| 4. Final Cleavage | Once the desired sequence is assembled, the PNA is cleaved from the solid support, and all permanent protecting groups (like Boc on the nucleobases) are removed. | The final, full-length PNA probe is released and purified for use in diagnostic assays. |
Challenges and Future Research Directions
Development of Novel Protecting Group Chemistries and Orthogonal Strategies
The Boc and Fmoc protecting groups are the cornerstones of modern peptide synthesis, offering a robust orthogonal strategy. iris-biotech.deamericanpeptidesociety.orgiris-biotech.de The Boc group is labile to acid, while the Fmoc group is removed by a base, allowing for the selective deprotection of different amino groups within the same molecule. americanpeptidesociety.orgchemimpex.com This orthogonality is fundamental to the utility of Boc-N-(2-Fmoc-aminoethyl)glycine. chemimpex.com
However, the synthesis of increasingly complex and multifunctional molecules necessitates the development of even more sophisticated and "hyper-orthogonal" protecting group strategies. nih.gov Future research will likely focus on:
Novel Protecting Groups: The design and synthesis of new protecting groups with unique cleavage conditions will expand the synthetic chemist's toolbox. This could include groups that are removable by specific enzymes, light of a particular wavelength (photolabile groups), or specific metal catalysts.
Refined Orthogonal Schemes: Improving the "tightness" of existing orthogonal strategies is an ongoing effort. This involves minimizing the partial cleavage of one protecting group under the conditions used to remove another, a phenomenon that can lead to undesired side products and reduced yields. nih.gov
Tag-and-Modify Approaches: This strategy involves the introduction of a functional group "tag" that can be later modified in a specific manner, allowing for late-stage diversification of peptide structures. rsc.org
The development of these novel strategies will be crucial for the efficient and precise synthesis of highly complex peptide architectures, including branched, cyclic, and multi-payload conjugates.
Advanced Functionalization and Chemical Modification Techniques for Non-Natural Amino Acids
The ability to introduce a wide array of functional groups into non-natural amino acids like this compound is key to creating peptides with tailored properties. chemimpex.comchemimpex.com Current research is focused on developing more advanced and selective methods for chemical modification.
A significant area of interest is the late-stage functionalization of C-H bonds. nih.gov This powerful technique allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, offering a highly efficient way to modify complex molecules without the need for pre-functionalized starting materials. nih.gov However, challenges remain in achieving high selectivity and compatibility with sensitive functional groups. nih.gov
Other advanced functionalization techniques being explored include:
Bioconjugation: This involves the attachment of biomolecules, such as targeting ligands or imaging agents, to the peptide scaffold. chemimpex.com
Click Chemistry: This set of highly efficient and specific reactions is increasingly used for the modification of peptides and proteins. rsc.org
Enzymatic Modifications: The use of enzymes to catalyze specific modifications can offer unparalleled selectivity and mild reaction conditions. rsc.org
These advanced techniques will enable the creation of non-natural amino acids with novel side chains and functionalities, leading to peptides with enhanced stability, activity, and new biological functions. nih.govresearchgate.net
Expanding the Scope of Peptidomimetic Design and Bioactivity
This compound serves as a valuable building block for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The ethylene (B1197577) diamine scaffold within this compound provides a flexible backbone that can be readily modified to explore a wide range of chemical space. nih.gov
Future research in this area will focus on:
Novel Scaffolds: Designing and synthesizing new molecular scaffolds that can better mimic the secondary structures of peptides (e.g., alpha-helices, beta-sheets). nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of peptidomimetics and evaluating their biological activity to understand the key features responsible for their function. nih.gov
Improved Bioavailability: A major challenge with peptide-based drugs is their poor oral bioavailability. Researchers are actively exploring strategies to improve the absorption and metabolic stability of peptidomimetics, such as by incorporating unnatural amino acids or modifying the peptide backbone. nih.govnih.gov
By expanding the diversity of peptidomimetic structures, scientists aim to develop new therapeutic agents with enhanced potency, selectivity, and drug-like properties for a wide range of diseases. researchgate.net
Integration of this compound into Next-Generation Biotherapeutic and Material Sciences
The versatility of this compound makes it a promising candidate for integration into cutting-edge areas of biotherapeutics and material science. chemimpex.comchemimpex.com
In the realm of biotherapeutics, this building block can be used in the synthesis of:
Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. medchemexpress.com
Peptide-Based Vaccines: The ability to precisely control the structure and presentation of antigenic peptides is crucial for vaccine development.
Gene Delivery Vehicles: Modified peptides can be designed to bind and deliver genetic material (DNA or RNA) into cells for therapeutic purposes.
In material science, the self-assembly properties of peptides can be harnessed to create novel biomaterials with a wide range of applications, including:
Tissue Engineering: Peptide-based hydrogels can serve as scaffolds for cell growth and tissue regeneration.
Drug Delivery Systems: The encapsulation of drugs within peptide-based nanoparticles can improve their solubility, stability, and targeted delivery. chemimpex.com
Biosensors: The specific recognition properties of peptides can be used to develop highly sensitive and selective biosensors for diagnostics.
The continued development of synthetic methodologies and a deeper understanding of the structure-property relationships of peptides containing this compound will undoubtedly fuel innovation in these exciting and rapidly evolving fields.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Boc-N-(2-Fmoc-aminoethyl)glycine, and how is purity ensured?
- Methodological Answer : Synthesis involves sequential protection of amino groups using Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. In a typical protocol (e.g., analogous to Lysine Derivative 3 synthesis), the reaction proceeds in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIEA) as a base. Post-reaction, the crude product is purified via silica gel column chromatography using ethyl acetate/ethanol (0.1%) gradients to remove unreacted reagents and byproducts. Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound may cause skin/eye irritation (similar to N-(2-aminoethyl)glycine derivatives). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents, and store in a cool, dark environment. Emergency measures include rinsing affected areas with water for 15+ minutes and consulting safety data sheets (SDS) for specific protocols .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm proton environments of Boc and Fmoc groups (e.g., tert-butyl protons at ~1.4 ppm, Fmoc aromatic protons at 7.3–7.8 ppm).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C24H28N2O6: calculated ~464.5 Da).
- HPLC : Monitor retention times against a reference standard .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Boc/Fmoc dual-protected glycine derivatives?
- Methodological Answer : Key factors include:
- Solvent Choice : DMF or THF for solubility of intermediates.
- Coupling Reagents : HATU/HOBt systems enhance amide bond formation efficiency.
- Temperature Control : Room temperature for Fmoc coupling, 5°C for Boc deprotection to minimize side reactions.
- Purification : Gradient elution in chromatography to separate diastereomers or incomplete products .
Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct stability studies in buffers (e.g., glycine at pH 2.5, MOPS at pH 7.0) and monitor degradation via:
- UPLC-MS/MS : Quantify intact compound and degradation products (e.g., free glycine, Fmoc cleavage byproducts).
- Circular Dichroism (CD) : Detect conformational changes in peptide backbones.
- Data Interpretation : Compare degradation kinetics under acidic vs. neutral conditions to identify pH-sensitive bonds .
Q. How can this compound be functionalized for site-specific bioconjugation in peptide nucleic acids (PNAs)?
- Methodological Answer : Introduce maleimide or azide moieties via side-chain modifications. For example:
- Maleimide Functionalization : React with N-hydroxysuccinimide (NHS)-maleimide in DMF under argon to target cysteine residues in PNAs.
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified derivatives .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields during Boc deprotection of N-(2-Fmoc-aminoethyl)glycine intermediates?
- Solution :
- Acid Selection : Use trifluoroacetic acid (TFA) in DCM (1:9 v/v) for efficient Boc removal.
- Side Reaction Mitigation : Add scavengers (e.g., triisopropylsilane) to prevent carbocation-mediated byproducts.
- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Q. What are the best practices for integrating this compound into solid-phase peptide synthesis (SPPS)?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
